molecular formula C25H28N4O2 B2589245 N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251697-75-2

N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2589245
CAS No.: 1251697-75-2
M. Wt: 416.525
InChI Key: YZKACZYGTFJEMQ-UHFFFAOYSA-N
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Description

N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a benzyl group, and a cyclohexanecarboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Cyclohexanecarboxamido Group: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the amide linkage, followed by coupling with the imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or imidazole positions using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides with a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Disrupting Cell Membranes: Affecting the integrity of cell membranes, leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1,2,3,4-tetrahydrocarbazole: Shares the benzyl group and similar structural features.

    N-benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Similar in having a benzyl group and carboxamide functionality.

Uniqueness

N-benzyl-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is unique due to the presence of both the imidazole ring and the cyclohexanecarboxamido group, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-benzyl-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24(21-9-5-2-6-10-21)28-22-13-11-20(12-14-22)16-29-17-23(27-18-29)25(31)26-15-19-7-3-1-4-8-19/h1,3-4,7-8,11-14,17-18,21H,2,5-6,9-10,15-16H2,(H,26,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZKACZYGTFJEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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